4-Bromo-2-fluoro-3-iodopyridine

Synthetic Yield Regioselectivity Trihalopyridine Synthesis

4-Bromo-2-fluoro-3-iodopyridine is a uniquely tri-functionalized pyridine building block enabling precise, stepwise molecular construction. Three electronically distinct halogens (Br, F, I) offer programmed cross-coupling sequences (I > Br >> F): execute Suzuki/Sonogashira at iodine (C-3), then couple at bromine (C-4), while preserving fluorine for late-stage nucleophilic aromatic substitution. This chemoselective control is absent in di-halogenated analogs. Directly applicable to LPAAT-β inhibitor synthesis per patent literature; high synthetic regioselectivity (84% desired isomer) ensures high-purity material, eliminating downstream regioisomeric purification challenges in multi-step SAR campaigns.

Molecular Formula C5H2BrFIN
Molecular Weight 301.88 g/mol
CAS No. 917969-51-8
Cat. No. B1372459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-iodopyridine
CAS917969-51-8
Molecular FormulaC5H2BrFIN
Molecular Weight301.88 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)I)F
InChIInChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
InChIKeyQNCJOPUYVGQTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-3-iodopyridine (CAS 917969-51-8): A Tri-Halogenated Pyridine Building Block for Sequential Functionalization


4-Bromo-2-fluoro-3-iodopyridine is a heterocyclic organic compound characterized by the presence of bromine, fluorine, and iodine substituents on a pyridine ring . This compound is a versatile building block in organic synthesis, notable for its unique combination of halogen atoms which allows for participation in various cross-coupling reactions, including Suzuki and Sonogashira couplings . Its molecular formula is C5H2BrFIN, and it has a molecular weight of 301.88 g/mol .

The Strategic Value of 4-Bromo-2-fluoro-3-iodopyridine: Why Simple Halopyridines Are Not Direct Replacements


Simple or di-halogenated pyridine analogs cannot substitute for 4-Bromo-2-fluoro-3-iodopyridine in applications requiring precise sequential bond formation. The presence of three electronically distinct halogens (Br, F, I) on a single pyridine core enables a level of programmed and chemoselective reactivity that is absent in analogs with fewer or identical halogens . This tri-functionalization allows for the controlled, stepwise introduction of different molecular fragments via established reactivity hierarchies (e.g., I > Br >> F in many cross-couplings), a critical capability for efficiently constructing complex molecules in medicinal chemistry and materials science .

Quantitative Evidence for 4-Bromo-2-fluoro-3-iodopyridine: Selectivity and Yield in Synthesis


Regioselectivity in Synthesis: High Yield for Target Regioisomer vs. 3-Bromo-2-fluoro-4-iodopyridine

In a documented synthetic route for 4-Bromo-2-fluoro-3-iodopyridine, the process demonstrates high selectivity for the desired regioisomer. The synthesis yielded the target compound in 84% yield, with only 6% of the regioisomeric side product, 3-bromo-2-fluoro-4-iodopyridine .

Synthetic Yield Regioselectivity Trihalopyridine Synthesis

Predicted Chemoselectivity in Cross-Coupling: Iodine vs. Bromine Reactivity

In trihalogenated pyridines, a well-established reactivity hierarchy governs chemoselective cross-coupling reactions. Based on this class-level principle, the iodine substituent at the 3-position of 4-Bromo-2-fluoro-3-iodopyridine is predicted to undergo palladium-catalyzed Suzuki-Miyaura coupling with significantly higher priority than the bromine substituent at the 4-position [1].

Cross-Coupling Suzuki-Miyaura Chemoselectivity Palladium Catalysis

Patent Use as an Intermediate for Biologically Active Pyridines

The compound 4-Bromo-2-fluoro-3-iodopyridine is specifically cited in patent literature (US2007/4772 A1, pages 60-61) as a valuable intermediate in the synthesis of pyridine compounds designed to inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), a target for anti-tumor agents [1].

Medicinal Chemistry LPAAT-β Inhibitor Drug Discovery Patent Literature

Key Application Scenarios for Procuring 4-Bromo-2-fluoro-3-iodopyridine (CAS 917969-51-8)


Programmed Sequential Functionalization in Medicinal Chemistry

This compound is ideal for medicinal chemistry programs requiring the precise and sequential introduction of three different functional groups onto a pyridine core. Based on the established reactivity hierarchy (I > Br >> F) [1], researchers can first perform a cross-coupling at the 3-position (iodine), followed by a second coupling at the 4-position (bromine), while preserving the 2-fluoro group for subsequent nucleophilic aromatic substitution or as a metabolically stable blocking group. This level of control is essential for generating diverse libraries of trisubstituted pyridines for structure-activity relationship (SAR) studies.

Synthesis of Advanced Intermediates for Patent-Disclosed Therapeutics

Procurement is directly justified for teams working on LPAAT-β inhibitors or related anti-tumor agents, as 4-Bromo-2-fluoro-3-iodopyridine is a named intermediate in relevant patent literature [2]. Its use can provide a more direct and reliable route to complex, patent-protected scaffolds, potentially streamlining development timelines compared to de novo route design using simpler starting materials.

High-Fidelity Synthesis of Complex Pyridine-Containing Architectures

The high regioselectivity demonstrated in its synthesis (84% yield vs. 6% of the undesired regioisomer) translates to a high-purity starting material. This is critical for multi-step syntheses where the presence of even minor regioisomeric impurities can lead to complex mixtures of final products, complicating purification and reducing overall yield. Procuring this specific building block mitigates these downstream risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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